4-(2-Chloro-5-methoxyphenyl)piperidine
Description
4-(2-Chloro-5-methoxyphenyl)piperidine is a piperidine derivative featuring a 2-chloro-5-methoxyphenyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatile pharmacological profiles, including interactions with central nervous system (CNS) receptors, enzyme inhibition, and antimicrobial activity . The chloro and methoxy substituents on the phenyl ring are critical for modulating electronic properties, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-10-2-3-12(13)11(8-10)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
RIPIOQSOUBYXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxybenzaldehyde and piperidine.
Condensation Reaction: The 2-chloro-5-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors, where the starting materials and catalysts are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Chloro and Methoxy Groups
The position and nature of substituents significantly influence pharmacological activity. Key analogs include:
Key Findings :
- Chloro Substitution : Chloro groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. For example, 5-(4-chlorophenyl)-4-methyl-3-(1-phenethylpiperidin-4-yl)isoxazole HCl shows affinity for dopamine receptors due to its chloro and piperidine-isoxazole hybrid structure .
- 4-(2-methoxyphenyl)-2-phenylpyridine lacks direct activity data but shares structural motifs with serotonin receptor ligands .
Core Ring Modifications: Piperidine vs. Pyridine
Replacing piperidine with pyridine alters basicity and hydrogen-bonding capacity:
Key Findings :
- Piperidine Derivatives: The basic nitrogen in piperidine (pKa ~11) enhances CNS penetration, as seen in chromeno-pyrimidine hybrids with predicted oral bioavailability .
- Pyridine Derivatives : Pyridine’s lower basicity (pKa ~3) reduces CNS activity but improves metabolic stability. 2-Fluoro-5-(4-fluorophenyl)pyridine serves as a precursor for fluorinated bioactive compounds .
Hybrid Systems and Functional Group Additions
Incorporation of heterocycles or bulky groups modifies activity:
Key Findings :
- Trifluoromethyl Groups : Enhance metabolic stability and binding to hydrophobic pockets, as observed in 2-(2-chloro-5-methoxyphenyl)-4-(trifluoromethyl)pyridine .
- Trimethoxy Substitution : Compounds like 1-(2-chloroacetyl)-3-methyl-2,6-bis-(trimethoxyphenyl)piperidine-4-one may exhibit antiproliferative effects due to enhanced solubility and tubulin binding .
Q & A
Q. What are the recommended synthetic routes for 4-(2-Chloro-5-methoxyphenyl)piperidine, and how can reaction conditions be optimized?
The synthesis of piperidine derivatives typically involves multi-step reactions. For example:
- Nucleophilic substitution : Reacting a chlorinated aryl precursor with piperidine under basic conditions (e.g., NaOH in dichloromethane) .
- Coupling reactions : Using palladium catalysts for cross-coupling to introduce the methoxyphenyl group .
Optimization strategies : - Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates .
- Adjust solvent polarity (e.g., DMF for polar substrates) or employ microwave-assisted synthesis to enhance reaction rates .
Q. Table 1: Key Synthetic Parameters
| Parameter | Example Conditions | Monitoring Method |
|---|---|---|
| Solvent | Dichloromethane, DMF | TLC |
| Temperature | Reflux (80–100°C) | NMR |
| Catalyst | Pd(PPh₃)₄, CuI | MS |
Q. How should researchers characterize the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR confirms the piperidine ring carbons (δ 40–60 ppm) and aryl-Cl environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 256.12) .
- X-ray crystallography : Resolve stereochemistry using SHELXL or ORTEP-III for absolute configuration.
Q. What safety precautions are critical when handling this compound?
- Toxicity : Limited acute toxicity data; assume potential irritancy (skin/eyes) and handle in a fume hood .
- Storage : Keep under inert gas (argon) at –20°C to prevent degradation .
- Waste disposal : Neutralize with dilute HCl before incineration .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in piperidine derivatives?
- SHELX suite : Refine crystal structures using SHELXL for high-resolution data (R-factor < 0.05) .
- ORTEP-III : Visualize thermal ellipsoids and molecular packing via its graphical interface .
- Case study : A pyridine analog (4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) was resolved using SHELXL, confirming planarity of the aryl-Cl substituent .
Q. What structure-activity relationships (SARs) are observed in chlorinated piperidine analogs?
- Electron-withdrawing groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Methoxy positioning : Para-methoxy groups improve solubility but reduce metabolic stability compared to ortho-substitution .
- Piperidine conformation : Chair conformers (vs. boat) optimize steric fit in receptor binding .
Q. Table 2: SAR Trends in Piperidine Derivatives
| Substituent | Biological Impact | Example Study |
|---|---|---|
| 2-Chloro-5-methoxy | Enhanced kinase inhibition | |
| 4-Chlorobenzyl | Improved logP (~3.5) | |
| N-Sulfonyl | Increased metabolic stability |
Q. How can contradictory toxicity data be addressed for novel piperidine derivatives?
Q. What pharmacological mechanisms are hypothesized for this compound?
- Target engagement : Potential inhibition of serotonin receptors (5-HT₂A) due to structural similarity to pimavanserin analogs .
- Functional assays : Use radioligand binding assays (³H-ketanserin displacement) to quantify affinity .
- In vivo models : Test antipsychotic activity in murine prepulse inhibition paradigms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
